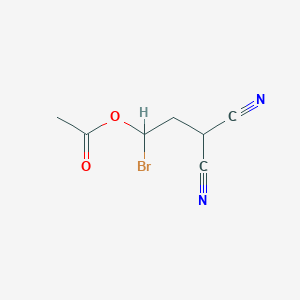![molecular formula C7H17NO4 B12576765 2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol CAS No. 198009-03-9](/img/structure/B12576765.png)
2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol typically involves the reaction of tris(hydroxymethyl)aminomethane with ethylene oxide. The process begins by dissolving tris(hydroxymethyl)aminomethane in water and heating the solution. Ethylene oxide is then introduced into the solution, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified through crystallization and filtration processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and amino groups in its structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl groups.
Reduction: Reducing agents like sodium borohydride can reduce the compound, particularly targeting the amino groups.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of substituted derivatives.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the compound. These products can have different properties and applications depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol is extensively used in scientific research due to its buffering capacity and stability. Some of its applications include:
Biochemistry: Used as a buffer in enzyme assays and electrophoresis.
Molecular Biology: Employed in cell culture media to maintain pH stability.
Medicine: Utilized in the formulation of pharmaceuticals and diagnostic reagents.
Industry: Applied in the production of various chemical intermediates and as a stabilizer in industrial processes
Wirkmechanismus
The buffering action of 2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol is primarily due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to resist changes in pH. This mechanism is crucial in biochemical and molecular biology applications where pH stability is essential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffer with similar properties but different pKa value.
Bis-Tris Propane: A related compound with a slightly different structure and buffering range.
HEPES: A zwitterionic buffer with a different buffering range and applications
Uniqueness
2-[Bis(2-hydroxyethyl)amino]propane-1,3-diol is unique due to its specific pKa value, which makes it suitable for buffering at physiological pH. Its zwitterionic nature also minimizes interactions with biological molecules, making it an ideal choice for various biochemical applications .
Eigenschaften
CAS-Nummer |
198009-03-9 |
|---|---|
Molekularformel |
C7H17NO4 |
Molekulargewicht |
179.21 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C7H17NO4/c9-3-1-8(2-4-10)7(5-11)6-12/h7,9-12H,1-6H2 |
InChI-Schlüssel |
HQEVETMHPNMOGF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)C(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile](/img/structure/B12576686.png)





![Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12576737.png)
![Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]-](/img/structure/B12576740.png)






